![molecular formula C19H14N2O2S B13969463 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is a complex organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a pyrimidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene moiety, followed by its attachment to a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the pyrimidinone ring via a cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The pyrimidinone ring can be reduced to a pyrimidine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one.
Reduction: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-3-methylpyrimidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-3-methylpyrimidine
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidine
Uniqueness
What sets 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one apart from similar compounds is its specific combination of functional groups. The presence of both a hydroxyl group and a pyrimidinone ring provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H14N2O2S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C19H14N2O2S/c1-21-18(20-10-16(22)19(21)23)13-6-4-5-12(9-13)15-11-24-17-8-3-2-7-14(15)17/h2-11,22H,1H3 |
Clave InChI |
VENRNROBSMWJOI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
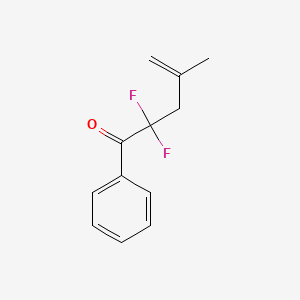
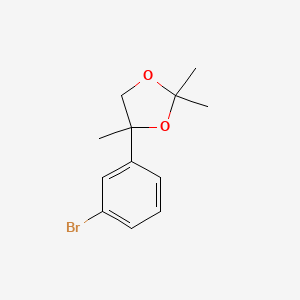
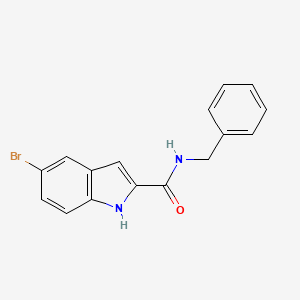

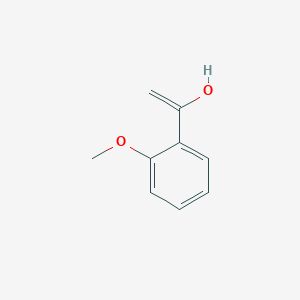
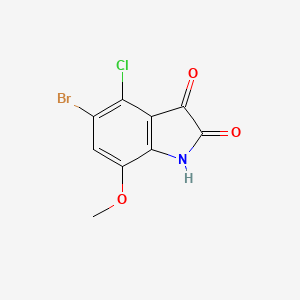


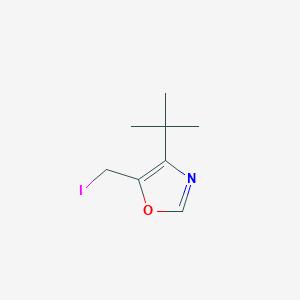
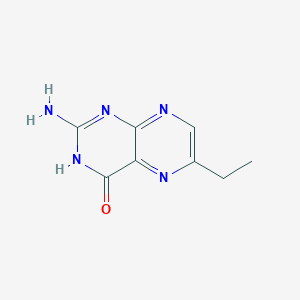
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)
